2-(3-chlorophenyl)indolizine
Overview
Description
2-(3-chlorophenyl)indolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a 3-chlorophenyl group in the indolizine structure enhances its chemical properties, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)indolizine typically involves the reaction of 3-chlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. One common method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine to form a tetrahydroisoquinoline intermediate, followed by cyclization to form the indolizine ring . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid or Lewis acids like zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indolizine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents to form reduced indolizine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indolizine ring, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Indolizine oxides.
Reduction: Reduced indolizine derivatives.
Substitution: Alkylated or acylated indolizine derivatives.
Scientific Research Applications
2-(3-chlorophenyl)indolizine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(3-chlorophenyl)indolizine can be compared with other indolizine derivatives, such as:
2-phenylindolizine: Lacks the chlorine substituent, resulting in different chemical and biological properties.
2-(4-chlorophenyl)indolizine: The chlorine substituent is at the para position, which can affect the compound’s reactivity and biological activity.
2-(3-bromophenyl)indolizine:
The presence of the 3-chlorophenyl group in this compound makes it unique in terms of its chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(3-chlorophenyl)indolizine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-13-5-3-4-11(8-13)12-9-14-6-1-2-7-16(14)10-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWNANQEZWXSNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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